molecular formula C9H13N3O2 B11745337 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B11745337
M. Wt: 195.22 g/mol
InChI Key: JKNSBYMHWWTFMH-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)-1H-Pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. It features both a pyrazole-4-carboxylic acid moiety and a piperidine ring, two privileged structures commonly found in biologically active molecules. The carboxylic acid functional group allows for further derivatization, particularly through amide bond formation, while the piperidinyl nitrogen can facilitate binding to various biological targets. This molecular architecture is commonly explored in the development of potential pharmacologically active compounds. Pyrazole-carboxylic acid derivatives are frequently utilized in the synthesis of complex molecules for high-throughput screening and as key fragments in constructing chemical libraries. Researchers value this compound for its potential application in creating protein ligands and enzyme inhibitors. As with many research compounds, its exact mechanism of action is highly dependent on the specific final structure and target system. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Always consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-4-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2,(H,13,14)

InChI Key

JKNSBYMHWWTFMH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of β-Keto Esters

The synthesis begins with N-Boc-piperidine-4-carboxylic acid (1a ) or its chiral analogs. Treatment with Meldrum’s acid and EDC·HCl in methanol yields β-keto esters (2a–c ) via methanolysis of the Meldrum’s acid adduct. For example:

Piperidine-4-carboxylic acid+Meldrum’s acidEDC\cdotpHCl, DMAPβ-keto ester(Yield: 85–92%)\text{Piperidine-4-carboxylic acid} + \text{Meldrum’s acid} \xrightarrow{\text{EDC·HCl, DMAP}} \beta\text{-keto ester} \quad (\text{Yield: 85–92\%})

Formation of β-Enamine Diketones

β-Keto esters react with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamine diketones (3a–c ). These intermediates enable regioselective cyclization with monosubstituted hydrazines (e.g., methylhydrazine), producing 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (4a–c ) as major products.

Deprotection and Hydrolysis

Removal of the Boc group using trifluoroacetic acid (TFA) yields 1-(4-piperidinyl)-1H-pyrazole-4-carboxylates, followed by saponification with NaOH to afford the carboxylic acid.

Methyl esterNaOH, H2OCarboxylic acid(Yield: 90–95%)\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \quad (\text{Yield: 90–95\%})

Key Data

StepReagents/ConditionsYield (%)
β-Keto ester formationEDC·HCl, DMAP, MeOH85–92
CyclizationHydrazine, DMF, 80°C70–78
DeprotectionTFA, CH₂Cl₂95
HydrolysisNaOH, H₂O, 70°C90–95

Vilsmeier-Haack Formylation and Oxidation

Formylation of Pyrazole Intermediates

Pyrazole-4-carbaldehydes are synthesized via the Vilsmeier-Haack reaction. For example, treating 1-(4-iodophenyl)piperidin-2-one with POCl₃/DMF generates 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using KMnO₄ in pyridine/water to yield the carboxylic acid:

R-CHOKMnO4,H2OR-COOH(Yield: 75–85%)\text{R-CHO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{R-COOH} \quad (\text{Yield: 75–85\%})

Example
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (43 ) was oxidized to the corresponding carboxylic acid (78 ) in 85% yield.

Palladium-Catalyzed Cross-Coupling and Functionalization

Suzuki-Miyaura Coupling

A patent (CN110698506A) describes synthesizing pyrazole-4-boronic acid pinacol ester via Pd-catalyzed coupling of 1-Boc-4-bromopyrazole with pinacol diboron. Subsequent deprotection and hydrolysis yield the target compound:

1-Boc-4-bromopyrazolePd(dppf)Cl2,KOAcBoronic esterHCl1-(4-Piperidinyl) derivative\text{1-Boc-4-bromopyrazole} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Boronic ester} \xrightarrow{\text{HCl}} \text{1-(4-Piperidinyl) derivative}

Hydrolysis of Esters

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes hydrolysis with NaOH to produce the carboxylic acid in 92% yield. This method is adaptable for piperidine-substituted analogs.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
CyclizationHigh regioselectivityMulti-step synthesis70–78Moderate
Vilsmeier-HaackDirect aldehyde formationHarsh oxidation conditions75–85Low
Pd-Catalyzed CouplingVersatile boronate intermediatesRequires specialized catalysts82–92High

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid involves multiple steps that include the formation of pyrazole derivatives from piperidine-based precursors. Recent studies have reported efficient methodologies for synthesizing this compound, often utilizing regioselective reactions to achieve desired derivatives. For instance, the synthesis can start with piperidine-4-carboxylic acid, which undergoes transformations to yield various pyrazole derivatives with potential pharmaceutical applications .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities against various cancer cell lines. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several types of cancer, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer
  • Pancreatic Cancer

The mechanism of action often involves the inhibition of critical cancer-related targets such as topoisomerase II, EGFR, and microtubules, making these compounds valuable in developing novel anticancer therapies .

Other Pharmacological Activities

In addition to anticancer properties, this compound has been associated with various pharmacological activities:

  • Antimicrobial : Demonstrated effectiveness against a range of bacterial strains.
  • Anti-inflammatory : Exhibited potential in reducing inflammation markers.
  • Analgesic : Shown to alleviate pain in preclinical models.

These diverse biological effects are attributed to the compound's ability to interact with multiple biological targets, enhancing its therapeutic potential .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound derivatives against human breast cancer cells (MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid stands out due to its dual ring structure, which provides a versatile scaffold for chemical modifications

Biological Activity

1-(4-Piperidinyl)-1H-Pyrazole-4-carboxylic acid is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and data.

This compound features a pyrazole core, which is known for its versatile reactivity and ability to form various derivatives. The presence of a carboxylic acid group enhances its solubility and biological activity. The compound’s structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds synthesized from this compound showed significant activity against various pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

CompoundMicroorganism TestedActivity Level
This compoundE. coliHigh
This compoundS. aureusModerate
This compoundC. albicansHigh

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies indicate that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in its structure is crucial for enhancing its antioxidant potential .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85%25
Comparison Compound A75%30

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Molecular docking studies suggest that it binds effectively to cancer-related targets, which may lead to the development of novel anticancer therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various pyrazole derivatives revealed that this compound had a higher efficacy against Gram-positive bacteria compared to Gram-negative strains. This suggests a selective mechanism of action that warrants further investigation.

Case Study 2: Antioxidant Evaluation
In a comparative study assessing the antioxidant activities of several compounds, this compound was found to be among the top performers, demonstrating a strong correlation between structural features and antioxidant capacity.

Q & A

Q. What are the established synthetic routes for 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group transformations. For example:

  • Cyclocondensation : Reacting β-keto esters with hydrazine derivatives forms the pyrazole core. Substituents like piperidinyl groups are introduced via nucleophilic substitution or coupling reactions .
  • Ester Hydrolysis : Carboxylic acid derivatives are often synthesized via hydrolysis of ethyl esters under basic conditions (e.g., NaOH in EtOH/H₂O), followed by acidification to precipitate the product .

Q. Key Factors for Optimization :

  • Temperature control during cyclocondensation (60–80°C) minimizes side reactions.
  • Catalytic agents (e.g., DMF-DMA) enhance regioselectivity in pyrazole formation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidinyl ring conformation. For instance, coupling constants in ¹H NMR distinguish equatorial vs. axial piperidinyl protons .
  • X-Ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can computational modeling resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity differences caused by substituents like fluorine or methyl groups .
  • Molecular Docking : Identifies binding affinities to targets (e.g., enzymes) by comparing docking scores of analogs. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme pockets .

Case Study : A study on xanthine oxidase inhibitors found that introducing a cyano group increased Ki values by 10-fold compared to methyl analogs, explaining activity discrepancies .

Q. What experimental strategies address contradictions in pharmacological data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs with incremental structural changes. For example:
Substituent on PyrazoleBiological Activity (IC₅₀)Key Observation
-CH₃15 µMBaseline activity
-CF₃0.6 nMEnhanced enzyme inhibition
-Cl50 µMReduced solubility
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like pH and incubation time .

Q. How does the piperidinyl group influence the compound’s conformational flexibility and interaction with biological targets?

Methodological Answer:

  • Dynamic NMR Studies : Track piperidinyl ring puckering in solution to identify dominant chair or boat conformers .
  • Molecular Dynamics Simulations : Reveal how protonation states (e.g., at physiological pH) affect binding to G-protein-coupled receptors (GPCRs) .

Critical Finding : Piperidinyl N-methylation reduces off-target interactions by limiting rotational freedom, as shown in a cannabinoid receptor study .

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